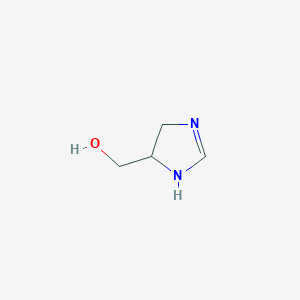
(4,5-Dihydro-1H-imidazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,5-Dihydro-1H-imidazol-4-yl)methanol is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound features a hydroxymethyl group attached to the imidazole ring, making it a versatile intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dihydro-1H-imidazol-4-yl)methanol typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar catalytic processes. The scalability of these methods ensures the efficient production of the compound for various applications in pharmaceuticals, agrochemicals, and other industries.
Chemical Reactions Analysis
Types of Reactions
(4,5-Dihydro-1H-imidazol-4-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include substituted imidazoles, aldehydes, carboxylic acids, and saturated imidazole derivatives. These products are valuable intermediates in the synthesis of more complex molecules.
Scientific Research Applications
(4,5-Dihydro-1H-imidazol-4-yl)methanol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (4,5-Dihydro-1H-imidazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group allows for the formation of hydrogen bonds with target molecules, enhancing its binding affinity. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(4,5-Dihydro-1H-imidazol-4-yl)methanol is unique due to its hydroxymethyl group, which provides additional reactivity and versatility compared to other imidazole derivatives. This makes it a valuable intermediate in various synthetic pathways and applications.
Properties
Molecular Formula |
C4H8N2O |
|---|---|
Molecular Weight |
100.12 g/mol |
IUPAC Name |
4,5-dihydro-1H-imidazol-5-ylmethanol |
InChI |
InChI=1S/C4H8N2O/c7-2-4-1-5-3-6-4/h3-4,7H,1-2H2,(H,5,6) |
InChI Key |
HGWABUZZJBOQDS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC=N1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















